(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate
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Overview
Description
Dtxsid401002186 is a natural product found in Coffea canephora and Coffea arabica with data available.
Scientific Research Applications
Molecular Structure and Properties
The compound of interest, closely related to "16-O-Methylcafestol", has been studied for its unique molecular structure. In "16-O-Methylcafestol", the molecule contains five fused rings including a furan ring, with specific conformations contributing to its physical and chemical properties. This structural information can be crucial for understanding the applications of similar compounds in scientific research (Liao, Chen, Yu, & Li, 2010).
Synthesis and Derivative Formation
The synthesis of furan derivatives from similar compounds has been a significant area of research. Studies have demonstrated the synthesis of various furan derivatives through the manipulation of hydroxy ketones. This process is essential for developing new compounds with potential applications in medicinal chemistry and materials science (Horaguchi, Tamura, Hiratsuka, & Suzuki, 1985).
Oxidative Metabolism Studies
Investigations into the oxidative metabolism of compounds structurally similar to the one have provided insights into their biochemical interactions. For instance, the metabolism of 7-methoxy-2-nitro-naphtho[2,1-b]furan and its binding to DNA under aerobic conditions using liver microsomes has been a focus, revealing various metabolites and metabolic pathways (Strapelias et al., 1988).
Properties
Molecular Formula |
C36H58O4 |
---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
[(1R,4S,12S,13R,16R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl hexadecanoate |
InChI |
InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3/t28-,30-,32+,34-,35-,36-/m1/s1 |
InChI Key |
DGPMHJKMSANHDM-XCPWRNKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@]23CC[C@@H]4C5=C(CC[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O |
Synonyms |
cafestol palmitate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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